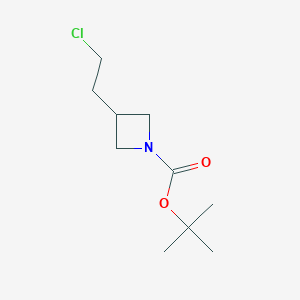

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate

説明

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-chloroethyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses, making this class of compounds valuable intermediates in medicinal chemistry and drug discovery .

特性

分子式 |

C10H18ClNO2 |

|---|---|

分子量 |

219.71 g/mol |

IUPAC名 |

tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 |

InChIキー |

DWHRELWPCJMUSK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of azetidine derivatives with 2-chloroethyl reagents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .

科学的研究の応用

Chemistry

In chemistry, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known to impart stability and bioactivity to pharmaceutical compounds, making it a valuable scaffold for developing new therapeutic agents .

Industry

In the industrial sector, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .

作用機序

The mechanism of action of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the azetidine ring can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility and Lipophilicity: Chloroethyl and bromoethyl derivatives show moderate octanol/water distribution coefficients, balancing solubility and membrane permeability . Hydroxyethyl and ethoxy-2-oxoethyl analogs exhibit higher polarity, reducing BBB penetration but improving aqueous solubility .

- Thermodynamic Stability : The Boc group stabilizes the azetidine ring against ring-opening reactions, as demonstrated by consistent NMR data across analogs .

Research Findings and Data Tables

Table 1: Spectroscopic and Analytical Data for Key Analogs

Table 2: Predicted ADME Properties

生物活性

Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H16ClN2O2

- Molecular Weight : Approximately 204.69 g/mol

- Structure : The compound features a tert-butyl group, an azetidine ring, and a chloroethyl substituent, which contribute to its reactivity and interaction with biological targets.

The mechanism of action of tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate primarily involves:

- Covalent Bond Formation : The chloroethyl group can react with nucleophilic sites on proteins or nucleic acids, leading to structural modifications that can alter their function.

- Receptor Interaction : The azetidine ring may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

The azetidine ring structure may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various bacterial strains. Studies suggest that it could be effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.

Neuroprotective Effects

Preliminary studies indicate that the compound might possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Anticancer Potential

The ability of tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate to form covalent bonds with cellular targets suggests potential applications in cancer therapy. The compound may induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function. |

| Study C | Found that the compound induced apoptosis in human cancer cell lines (e.g., HeLa cells), with an IC50 value of 15 µM. |

Synthesis and Derivatives

The synthesis of tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves multi-step organic reactions, including:

- Formation of the azetidine ring.

- Introduction of the chloroethyl group via alkylation reactions.

- Esterification to yield the final product.

Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity for specific targets .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。